6-(Chloromethyl)-1H-indazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Medicinal chemists require regiospecific building blocks for SAR optimization; generic substitution of indazole isomers fails without full assay revalidation. CAS 944898-75-3 solves this with a chloromethyl group precisely at the 6-position. - **Reactive handle**: Enables nucleophilic substitution (amines, alcohols, thiols) to explore kinase hinge/back pocket interactions. - **Regiospecific design**: Non-interchangeable with 1-, 3-, or 5-substituted isomers; preserves 3D geometry for target engagement. - **Supply reliability**: ≥95% purity, 2-8°C storage, scalable for library synthesis.

Molecular Formula C8H7ClN2
Molecular Weight 166.61
CAS No. 944898-75-3
Cat. No. B3043874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)-1H-indazole
CAS944898-75-3
Molecular FormulaC8H7ClN2
Molecular Weight166.61
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)NN=C2
InChIInChI=1S/C8H7ClN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)
InChIKeyODXPUHSZXVWKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)-1H-indazole: Identity & Specifications


6-(Chloromethyl)-1H-indazole (CAS 944898-75-3) is a heterocyclic building block consisting of an indazole core with a chloromethyl substituent specifically at the 6-position . Its molecular formula is C8H7ClN2, with a molecular weight of 166.61 g/mol . Commercially, it is typically available at ≥95% purity and requires storage at 2-8°C . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, leveraging the indazole scaffold's well-documented role as a privileged structure in kinase inhibitor and anti-tumor drug discovery [1]. The chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of more complex molecules.

6-(Chloromethyl)-1H-indazole Isomer Specificity


While a variety of chloromethyl-substituted indazoles exist, their utility is highly dependent on the regiospecific placement of the reactive group. The position of the chloromethyl moiety (e.g., 1-, 3-, 5-, or 6-) dictates the geometry and electronic environment of the resulting derivatives, leading to fundamentally different steric and electronic interactions with biological targets or in subsequent synthetic transformations [1]. Generic substitution between isomers like 1-(chloromethyl)-1H-indazole (CAS 1196-20-9) and 6-(chloromethyl)-1H-indazole is not scientifically valid without full re-validation of the downstream synthetic pathway or biological assay. The 6-substitution pattern offers a distinct vector for molecular elaboration compared to N1- or C3-substituted analogs, which is critical for exploring structure-activity relationships (SAR) in drug discovery programs targeting specific kinase binding pockets or for constructing unique molecular architectures [2].

6-(Chloromethyl)-1H-indazole Differentiation Evidence


Regiospecific 6-Position Substitution

A fundamental point of differentiation is the regiospecific placement of the chloromethyl group at the 6-position of the indazole ring, a pattern distinct from more common 1- and 3-substituted analogs [1]. While direct quantitative comparative reactivity data in a single study is unavailable, the differential biological and synthetic outcomes of varying the substituent position on the indazole scaffold are well-established principles in medicinal chemistry and are supported by class-level inference [2]. For instance, the synthetic utility of 6-(chloromethyl)-1H-indazole has been demonstrated in the preparation of specific 6-substituted indazole derivatives, such as its conversion to 6-(morpholinomethyl)-1H-indazole via reaction with morpholine, which would yield a regioisomer if performed on a 5- or 7-(chloromethyl) starting material . This regiospecificity is paramount; substituting a 5-(chloromethyl)-1H-indazole or 1-(chloromethyl)-1H-indazole would generate a library of compounds with different 3D geometries and target interactions, rendering SAR studies invalid [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Purity Benchmarking

Procurement decisions are directly influenced by available purity specifications. 6-(Chloromethyl)-1H-indazole is commercially offered by reputable suppliers at a documented minimum purity of 95% . While this purity level is common for research-grade heterocyclic building blocks, it serves as a benchmark against other isomers or substituted indazoles which may have lower commercial purities or be available only as custom synthesis products. For instance, some related compounds like 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride are offered at 97% purity , representing a higher specification. This quantitative data allows a procurement scientist to directly compare the quality and suitability of 6-(Chloromethyl)-1H-indazole against alternatives like 5-(chloromethyl)-1H-indazole, which may also be available at 95% purity , ensuring an informed selection based on validated product specifications rather than generic claims.

Chemical Synthesis Quality Control Procurement Specification

Reactivity vs. Non-Halogenated Indazoles

The presence of the chloromethyl group in 6-(Chloromethyl)-1H-indazole confers a clear advantage in synthetic utility compared to its non-halogenated counterpart, 1H-indazole. The chloromethyl moiety acts as an electrophilic handle, enabling direct nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides) to create carbon-heteroatom bonds and introduce diverse functional groups at the 6-position . In contrast, functionalizing 1H-indazole at the equivalent C-6 position would typically require harsher conditions, such as directed ortho-metalation or electrophilic aromatic substitution, which often suffer from lower regioselectivity and functional group tolerance . This fundamental difference in reactivity makes 6-(Chloromethyl)-1H-indazole a more efficient and versatile building block for parallel synthesis and the construction of complex molecular libraries, a key advantage in medicinal chemistry campaigns .

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

6-(Chloromethyl)-1H-indazole Applications


Kinase Inhibitor SAR Library Synthesis

The regiospecific 6-position substitution of this building block is critical for medicinal chemists conducting structure-activity relationship (SAR) studies on kinase inhibitors [1]. Using 6-(Chloromethyl)-1H-indazole allows for the systematic introduction of various nucleophiles (e.g., amines, alcohols, thiols) at the C-6 position, a key vector for modulating interactions with the hinge region or back pocket of a kinase ATP-binding site. This enables the construction of focused compound libraries with a defined 3D geometry, directly addressing the non-interchangeability of indazole isomers highlighted by class-level inference [2].

Anti-Tumor Agent Development

Given the well-documented role of the indazole scaffold as a privileged structure in the development of anti-cancer therapeutics, this compound serves as a valuable starting material [1]. Its application extends to the preparation of potential anti-tumor agents, where the 6-substitution pattern is a common motif in patent literature for various kinase targets [2]. The ready availability of the compound at ≥95% purity supports its use in these discovery programs, enabling reliable and reproducible synthesis of analogs for biological evaluation .

Specialized Organic Building Blocks

The electrophilic nature of the chloromethyl group makes this compound a versatile reagent for organic synthesis [1]. It can be employed to install an indazole-6-methylene moiety onto a wide range of nucleophilic partners, creating more complex and functionalized intermediates. This is a superior approach compared to attempting direct C-H functionalization of the parent 1H-indazole, which is often less efficient and selective [1]. For process chemists, this translates to a more robust and scalable route for preparing key synthetic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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